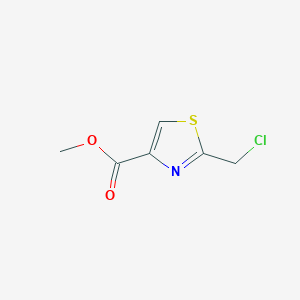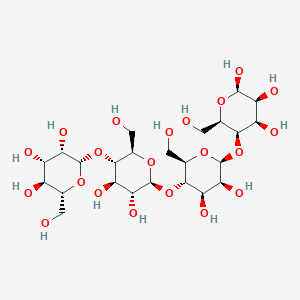
Dibenzylquecksilber
Übersicht
Beschreibung
Dibenzylmercury is an organomercury compound with the chemical formula ( \text{C}{14}\text{H}{14}\text{Hg} ). It consists of a mercury atom bonded to two benzyl groups. This compound is of interest due to its unique chemical properties and its applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
Dibenzylmercury has several applications in scientific research:
Electron Paramagnetic Resonance (EPR) Studies: Used to generate radical cations for EPR studies, providing insights into the electronic structure of organomercury compounds.
Magnetic Isotope Effect Studies: Investigated for its role in the magnetic isotope effect of mercury during photolysis.
Wirkmechanismus
Target of Action
Dibenzylmercury is a complex compound with the formula C14H14Hg It’s known that mercury compounds generally interact with thiol (-sh) or selenol (-seh) groups in proteins, altering their structure and function .
Mode of Action
The mode of action of dibenzylmercury involves the decomposition of the compound. The decomposition of dibenzylmercury initially follows first-order kinetics in the temperature range 130–160° . The rate-determining process is probably homolysis of one benzyl–mercury bond . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Mercury compounds are known to interfere with various biochemical processes, including enzymatic reactions and protein synthesis, by binding to thiol or selenol groups .
Pharmacokinetics
It’s known that the compound decomposes upon heating in a toluene solution . The Arrhenius parameters for the pyrolysis of dibenzylmercury in the liquid phase over the temperature range 117–141° have been obtained .
Result of Action
The decomposition of dibenzylmercury results in the formation of mercury and bibenzyl as the main products, along with traces of 1,2,3-triphenylpropane and stilbene . These products can have various effects at the molecular and cellular levels, depending on their concentrations and the specific biological context .
Action Environment
The action of dibenzylmercury is influenced by environmental factors such as temperature and solvent. For instance, the decomposition of dibenzylmercury occurs upon heating in a toluene solution . In concentrated solutions, particularly at higher temperatures, the kinetics of the decomposition are more complex .
Biochemische Analyse
Biochemical Properties
Mercury compounds are known to interact with various enzymes, proteins, and other biomolecules . Mercury has been shown to bind nonspecifically to sulfhydryl moieties, affecting a wide range of enzymes and altering metabolic pathways . It is plausible that Dibenzylmercury may exhibit similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Long-term exposure to mercury can damage the nervous system and cause symptoms such as tremors, spasms, memory loss, and personality alterations
Molecular Mechanism
One study suggests that the thermal decomposition of Dibenzylmercury in aromatic solvents gives benzylated aromatic substitution products
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Dibenzylmercury in laboratory settings. It is known that mercury compounds can have long-term effects on cellular function
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of Dibenzylmercury in animal models. Studies on other mercury compounds have shown that the effects can vary with different dosages
Metabolic Pathways
Mercury compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Mercury compounds are known to be transported and distributed within cells and tissues
Subcellular Localization
Studies on other mercury compounds suggest that they can be localized in specific cellular compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibenzylmercury can be synthesized through several methods. One common method involves the reaction of benzylmercury(II) chloride with potassium tert-butoxide and diethyl phosphite in dimethyl sulfoxide under nitrogen atmosphere . The reaction proceeds as follows: [ \text{C}{6}\text{H}{5}\text{CH}{2}\text{HgCl} + \text{KOtBu} + \text{(EtO)}{2}\text{P(O)H} \rightarrow \text{C}{6}\text{H}{5}\text{CH}{2}\text{HgCH}{2}\text{C}{6}\text{H}{5} + \text{KCl} + \text{(EtO)}_{2}\text{P(O)OtBu} ]
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzylmercury undergoes various chemical reactions, including:
Decomposition: On heating in toluene, dibenzylmercury decomposes to yield mercury and bibenzyl as the main products.
Free Radical Reactions: The compound can participate in free radical reactions, where it decomposes to form benzyl radicals.
Common Reagents and Conditions:
Decomposition: Typically involves heating in a solvent like toluene.
Free Radical Reactions: Often initiated by thermal or photochemical means.
Major Products:
Decomposition: Produces mercury and bibenzyl.
Free Radical Reactions: Can yield various substituted benzyl radicals depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Diphenylmercury: Another organomercury compound with two phenyl groups instead of benzyl groups.
Dimethylmercury: Contains two methyl groups bonded to mercury.
Comparison:
Diphenylmercury: Similar in structure but differs in the nature of the organic groups attached to mercury.
Dimethylmercury: Much simpler in structure and highly toxic. It is less commonly used in research due to its extreme toxicity.
Dibenzylmercury stands out due to its unique ability to form stable radical cations and its specific applications in EPR and magnetic isotope effect studies.
Eigenschaften
IUPAC Name |
dibenzylmercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPMVDFIWHLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[Hg]CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Hg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228651 | |
| Record name | Mercury, dibenzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Dibenzyl mercury | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20556 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
780-24-5 | |
| Record name | Bis(phenylmethyl)mercury | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=780-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercury, dibenzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000780245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury, dibenzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Dibenzylmercury has the molecular formula (C6H5CH2)2Hg and a molecular weight of 390.86 g/mol.
A: Research has explored various spectroscopic features of dibenzylmercury and its derivatives. Studies using Electron Paramagnetic Resonance (EPR) spectroscopy investigated the radical cations of dibenzylmercury and its derivatives []. Additionally, researchers have investigated the ¹J(¹³C,¹⁹⁹Hg) and ²J(¹H, C,¹⁹⁹Hg) spin-spin coupling constants of dibenzylmercury in various solvents using Nuclear Magnetic Resonance (NMR) spectroscopy [].
A: Dibenzylmercury undergoes thermal decomposition, primarily yielding mercury and bibenzyl. This decomposition process follows first-order kinetics within a specific temperature range [].
A: Yes, at higher concentrations, particularly at elevated temperatures, the decomposition kinetics become more complex, deviating from the simple first-order behavior observed at dilute concentrations [].
A: The presence of molecular sieves significantly alters the reaction pathway. In aromatic solvents within the pores of 13X molecular sieves, dibenzylmercury yields benzylated aromatic substitution products. This contrasts with the hydrogen-abstraction and radical combination products formed in the absence of the zeolite [].
A: Researchers have utilized the thermal decomposition of dibenzylmercury and its substituted derivatives to develop a σ˙ scale, which quantifies the stabilizing effect of substituents on benzyl radicals [, ]. This scale helps predict the influence of substituents on the reactivity and stability of benzyl radicals in various chemical reactions.
A: The reaction of dibenzylmercury with secondary phosphines can proceed via two main pathways: phosphorus-phosphorus bond formation or benzyl substitution. The specific outcome depends on the steric and electronic properties of the phosphine involved [, ]. For instance, diphenylphosphine yields tetraphenyldiphosphine through P-P bond formation, while 1,3-bis(phenylphosphino)propane undergoes benzyl substitution [].
A: Dibenzylmercury serves as a convenient source of benzyl radicals, enabling their introduction into various molecules. This property finds applications in organic synthesis for constructing carbon-carbon bonds and functionalizing organic molecules [].
A: While not a catalyst itself, dibenzylmercury, in the presence of a palladium on carbon catalyst, facilitates the generation of alkyl radicals, demonstrating its utility in promoting specific chemical transformations []. This approach allows for milder reaction conditions compared to traditional methods for generating these reactive species.
A: Dibenzylmercury is a highly toxic compound. It poses significant health risks due to its ability to release mercury vapor upon decomposition. Proper handling, storage, and disposal procedures are crucial to mitigate risks associated with its use [].
A: Given its toxicity, the release of dibenzylmercury into the environment should be avoided. It can potentially contaminate water sources and pose risks to aquatic life. Implementing appropriate waste management strategies for containing and neutralizing dibenzylmercury is essential [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1593424.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1593425.png)
![4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593428.png)

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)


![5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1593437.png)


